![molecular formula C13H13N3O4S B12537624 Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- CAS No. 653570-16-2](/img/structure/B12537624.png)
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- is a nitrogen-containing heterocyclic aromatic compound. It is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound also contains a tert-butylthio group at the 8-position and two nitro groups at the 5 and 7 positions. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid. For the specific synthesis of Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-, additional steps are required to introduce the tert-butylthio and nitro groups. These steps may involve:
Nitration: Introducing nitro groups at the desired positions using a mixture of concentrated nitric and sulfuric acids.
Thioetherification: Introducing the tert-butylthio group using tert-butylthiol and a suitable base.
Industrial Production Methods
Industrial production of quinoline derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as zeolites or metal oxides may be used to facilitate the reactions. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction: Formation of 8-aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Cyclization: Formation of fused heterocyclic compounds.
科学的研究の応用
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiparasitic and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The tert-butylthio group may enhance the compound’s lipophilicity, facilitating its entry into cells. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes.
類似化合物との比較
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-: A compound with a methyl group at the 2-position instead of nitro groups.
8-Hydroxyquinoline: A compound with a hydroxyl group at the 8-position, known for its antimicrobial properties.
The unique combination of tert-butylthio and nitro groups in Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
653570-16-2 |
|---|---|
分子式 |
C13H13N3O4S |
分子量 |
307.33 g/mol |
IUPAC名 |
8-tert-butylsulfanyl-5,7-dinitroquinoline |
InChI |
InChI=1S/C13H13N3O4S/c1-13(2,3)21-12-10(16(19)20)7-9(15(17)18)8-5-4-6-14-11(8)12/h4-7H,1-3H3 |
InChIキー |
OMERWENJSHKGNF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


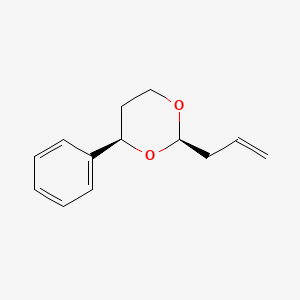

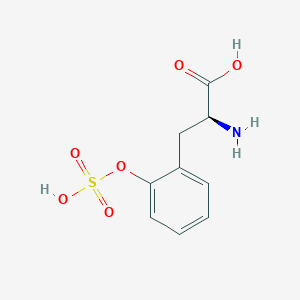
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
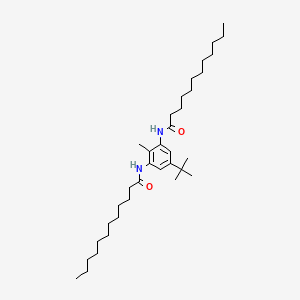
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
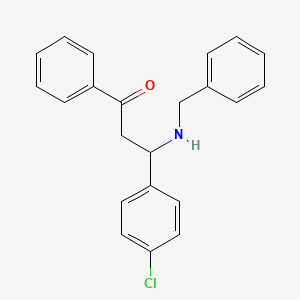
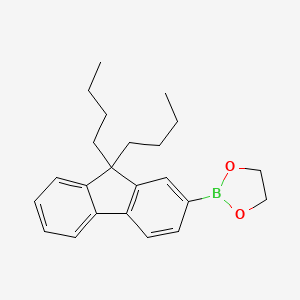
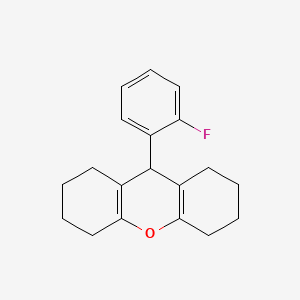

![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
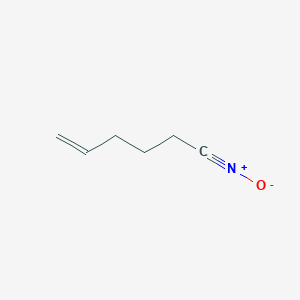
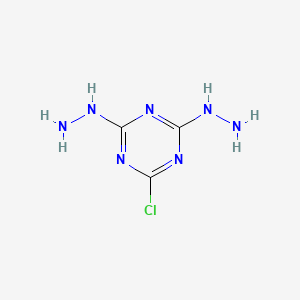
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
